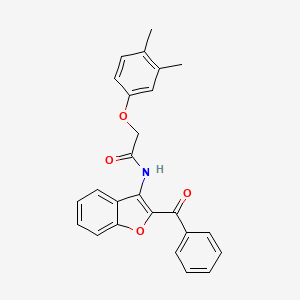![molecular formula C17H26N2O3 B11567896 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide](/img/structure/B11567896.png)
N'-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and octanehydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
化学反応の分析
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the dimethoxyphenyl group can interact with cellular components, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]octanehydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]octanehydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]octanehydrazide
Uniqueness
The presence of methoxy groups at the 2 and 3 positions of the phenyl ring imparts distinct electronic and steric properties, making it a valuable compound for various research purposes .
特性
分子式 |
C17H26N2O3 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]octanamide |
InChI |
InChI=1S/C17H26N2O3/c1-4-5-6-7-8-12-16(20)19-18-13-14-10-9-11-15(21-2)17(14)22-3/h9-11,13H,4-8,12H2,1-3H3,(H,19,20)/b18-13+ |
InChIキー |
CFAJZYQCXFTFOU-QGOAFFKASA-N |
異性体SMILES |
CCCCCCCC(=O)N/N=C/C1=C(C(=CC=C1)OC)OC |
正規SMILES |
CCCCCCCC(=O)NN=CC1=C(C(=CC=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid](/img/structure/B11567816.png)
![2-bromo-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11567819.png)
![2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11567826.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11567828.png)
![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11567840.png)
![azepan-1-yl[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B11567850.png)
![N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide](/img/structure/B11567853.png)

![5-(5-Bromothiophen-2-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11567863.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11567867.png)
![N-(2,3-Dichlorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11567875.png)
![(2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B11567878.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B11567891.png)
![4-{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11567898.png)
